2-Propylvaleraldehyde
Description
2-Propylvaleraldehyde (CAS No. 18295-59-5), also known as 2-propylpentanal, is a branched-chain aldehyde with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . It is characterized by a five-carbon valeraldehyde backbone substituted with a propyl group at the second carbon position. Key physical properties include a boiling point of 163°C at 760 mmHg, a density of 0.809 g/cm³, and a flash point of 46.2°C . The compound is identified under multiple registries, including EC 242-173-7, DSSTox ID DTXSID20171362, and ChemSpider ID 78990 .
Properties
IUPAC Name |
2-propylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-8(7-9)6-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHZKXBGXCLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171362 | |
| Record name | 2-Propylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-59-5 | |
| Record name | 2-Propylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18295-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylvaleraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018295595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Pathways
It has been shown that acetals of 2-propylpentanal can be metabolically converted to valproic acid, an anticonvulsant. This suggests that 2-Propylpentanal may be involved in metabolic pathways related to the synthesis or breakdown of valproic acid.
Biological Activity
2-Propylvaleraldehyde, also known as 2-propylpentanal, is an aliphatic aldehyde with the molecular formula . This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities and metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolism, potential therapeutic uses, and toxicological aspects.
Metabolism and Biochemical Pathways
The metabolism of this compound primarily occurs through oxidative mechanisms involving cytochrome P450 enzymes. In vitro studies have demonstrated that aliphatic aldehydes like this compound undergo rapid hydrolysis to yield corresponding alcohols and acids, which are then further metabolized in the liver. For instance, the aldehyde can be oxidized to 2-propylpentanoic acid or reduced to 2-propylpentanol .
Table 1: Metabolic Pathways of this compound
| Metabolite | Pathway Description |
|---|---|
| 2-Propylpentanoic acid | Oxidation of this compound |
| 2-Propylpentanol | Reduction of this compound |
| Glutathione conjugates | Conjugation reactions leading to detoxification |
Biological Activity
Research indicates that this compound exhibits various biological activities. Notably, it has been investigated for its potential use as a pro-drug in the treatment of epilepsy through its conversion to valproic acid, a well-known anticonvulsant . The compound's ability to act as a precursor in metabolic pathways highlights its significance in pharmacological applications.
Case Studies
- Pro-drug Development : A study explored the feasibility of using acetals derived from this compound as pro-drugs for valproic acid treatment. The results indicated that these acetals could be effectively hydrolyzed into the active form (valproic acid) in simulated gastric conditions .
- Toxicological Assessment : The FEMA GRAS (Generally Recognized As Safe) assessment for aldehydes, including this compound, revealed that while some compounds exhibited positive in vitro genotoxicity results, in vivo studies did not show significant toxicity at typical exposure levels. This assessment emphasizes the safety profile of this compound when used within established guidelines .
Toxicology
The toxicological profile of this compound has been evaluated in various studies. It is generally regarded as having low toxicity levels when consumed at typical dietary concentrations. However, high concentrations can lead to irritation and potential genotoxic effects under specific conditions .
Table 2: Toxicological Findings
| Study Type | Findings |
|---|---|
| In Vitro Genotoxicity | Positive results noted; however, not significant in vivo |
| In Vivo Toxicity | No adverse effects observed at low exposure levels |
Scientific Research Applications
Chemical Synthesis
Aldol Reactions
2-Propylvaleraldehyde is utilized in enantioselective aldol reactions, which are pivotal in constructing complex organic molecules. Recent studies have demonstrated its effectiveness when used with Singh's catalyst, leading to high yields and enantioselectivities in both self-aldol and crossed-aldol reactions. For instance, self-aldol reactions involving this aldehyde yielded enantiomeric excesses ranging from 80% to 94% under optimized conditions .
Palladium-Catalyzed Reactions
The compound has also been employed in palladium-catalyzed β-C(sp³)–H bond arylation reactions. This method allows for the functionalization of tertiary aliphatic aldehydes, including this compound, showcasing its versatility in forming arylated products .
Flavoring Agent
This compound is recognized for its application as a flavoring agent in the food industry. It is classified within a group of aliphatic aldehydes that are generally regarded as safe (GRAS) when used within specified limits. Studies indicate that the daily intake of such compounds remains below safety thresholds, suggesting minimal health risks associated with their consumption . This makes it suitable for use in various food products to enhance flavor profiles.
Pharmaceutical Applications
Research indicates potential pharmaceutical applications for this compound and its derivatives. For example, acetals derived from this aldehyde have been investigated as pro-drugs for valproic acid, a medication used to treat epilepsy and bipolar disorder. The metabolism of these acetals suggests that they could be effective in delivering therapeutic agents .
Industrial Applications
In addition to its use in synthesis and food flavoring, this compound finds applications in the production of other chemicals. Its structure allows it to serve as a building block for synthesizing various industrial chemicals, including fragrances and solvents.
Data Table: Summary of Applications
Case Study 1: Enantioselective Aldol Reactions
In a study focusing on the enantioselective synthesis of aldols using Singh's catalyst, this compound was subjected to various reaction conditions. The results indicated that under specific conditions (e.g., temperature control and solvent choice), the compound could yield aldol products with significant enantiomeric excess, demonstrating its utility in asymmetric synthesis .
Case Study 2: Flavoring Agent Safety Assessment
A comprehensive assessment evaluated the safety of various aliphatic aldehydes, including this compound, when used as flavoring agents. The study concluded that the estimated daily intake levels were well below safety thresholds, confirming that these compounds pose no significant health risks when consumed at normal dietary levels .
Comparison with Similar Compounds
Molecular and Structural Comparison
The following table summarizes key differences between 2-propylvaleraldehyde and related aldehydes:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | 18295-59-5 | C₈H₁₆O | 128.21 | 163 | 0.809 | Branched pentanal with 2-propyl substitution |
| Valeraldehyde | 110-62-3 | C₅H₁₀O | 86.13 | 103 | 0.809 | Straight-chain pentanal |
| Propionaldehyde | 123-38-6 | C₃H₆O | 58.08 | 48 | 0.805 | Straight-chain propanal |
| Hydroxypivalaldehyde | 597-31-9 | C₅H₁₀O₂ | 102.13 | Not reported | Not reported | 3-hydroxy, 2,2-dimethyl substitution |
Structural Insights :
- Branched vs. Straight-Chain : The 2-propyl group in this compound increases steric hindrance and molecular weight compared to valeraldehyde, leading to a higher boiling point (163°C vs. 103°C) .
- Chain Length : Propionaldehyde (C₃H₆O), a shorter-chain aldehyde, exhibits significantly lower boiling point (48°C) due to reduced van der Waals interactions .
Physicochemical and Functional Differences
- Volatility : this compound’s higher molecular weight and branching reduce volatility compared to valeraldehyde and propionaldehyde. This property may influence its applications in fragrance or polymer industries, where volatility affects stability .
- Flammability : The flash point of this compound (46.2°C ) is comparable to valeraldehyde but higher than propionaldehyde, which has a flash point near -30°C. This suggests moderate flammability risks .
- Reactivity : The branched structure of this compound may alter its reactivity in condensation or oxidation reactions compared to straight-chain analogs. For example, Hydroxypivalaldehyde’s hydroxyl group enables participation in esterification or crosslinking reactions .
Toxicological and Regulatory Considerations
- Valeraldehyde : Associated with respiratory and dermal irritation, necessitating workplace controls .
- This compound: Limited toxicological data are available, though its higher molecular weight and branching may reduce acute toxicity compared to smaller aldehydes. No specific occupational exposure limits (OELs) are documented .
Research and Application Gaps
- Data Availability : Physical and toxicological data for Hydroxypivalaldehyde remain sparse, limiting direct comparisons .
Q & A
Q. How do isotopic labeling techniques enhance mechanistic studies of this compound transformations?
- Methodological Answer : Synthesize ¹³C-labeled this compound to track carbon flow in reactions like oxidation or reduction. Use NMR and isotope-ratio mass spectrometry (IRMS) to trace isotopic enrichment in products. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
